1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
CAS No.: 2098036-27-0
Cat. No.: VC3156748
Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098036-27-0 |
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Molecular Formula | C7H8F3N3O |
Molecular Weight | 207.15 g/mol |
IUPAC Name | 2-ethyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C7H8F3N3O/c1-2-13-4(6(11)14)3-5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14) |
Standard InChI Key | WVDPAYDXWIBWDJ-UHFFFAOYSA-N |
SMILES | CCN1C(=CC(=N1)C(F)(F)F)C(=O)N |
Canonical SMILES | CCN1C(=CC(=N1)C(F)(F)F)C(=O)N |
Introduction
Structural Characteristics and Chemical Identity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is characterized by its five-membered pyrazole ring containing two adjacent nitrogen atoms. This heterocyclic scaffold serves as the foundation for the compound's chemical behavior and biological interactions. The molecule features several key structural components that define its properties:
Core Structure
The compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This arrangement creates a heterocyclic system with specific electronic properties that influence its reactivity and biological interactions. The pyrazole ring serves as a common scaffold in many bioactive molecules, providing a versatile platform for various modifications.
Functional Groups and Substituents
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An ethyl group attached to the N1 position of the pyrazole ring
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A trifluoromethyl (-CF3) group at the C3 position
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A carboxamide (-CONH₂) group at the C5 position
The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, enhancing its lipophilicity and stability. This highly electronegative substituent affects the electronic distribution across the molecule, influencing its reactivity patterns and interaction with biological targets.
Physical Properties
Based on analysis of its structural features and comparison with similar compounds, the following physical properties can be attributed to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide:
Property | Value/Description | Significance |
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Molecular Formula | C₇H₈F₃N₃O | Determines elemental composition |
Molecular Weight | ~207 g/mol | Influences diffusion and permeability |
Physical State | Solid at room temperature | Affects handling and storage |
Solubility | Moderate water solubility; Higher in organic solvents | The carboxamide group enhances water solubility |
Lipophilicity | Enhanced due to trifluoromethyl group | Improves membrane permeability for biological applications |
Hydrogen Bonding | Donor and acceptor capabilities via carboxamide | Affects molecular interactions and crystal packing |
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, with the most common approach starting from the corresponding carboxylic acid. The synthesis can be outlined as follows:
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Preparation of the carboxylic acid precursor (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
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Activation of the carboxylic acid using coupling reagents
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Amidation reaction to convert the activated acid to the carboxamide
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Purification and isolation of the final product
The starting carboxylic acid (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) has a molecular formula of C₇H₇F₃N₂O₂ and a molecular weight of approximately 208.14 g/mol .
Detailed Reaction Conditions
A typical laboratory-scale synthesis might employ the following conditions:
Industrial Production Considerations
For large-scale production, continuous flow reactors might be employed to enhance efficiency and scalability. The optimization of reaction conditions, including temperature control, reagent stoichiometry, and residence time, would be critical for maximizing yield and purity while minimizing waste generation.
Chemical Properties and Reactivity
Electronic Properties
The electronic properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide are significantly influenced by the electron-withdrawing trifluoromethyl group at the C3 position. This creates an electron-deficient region around the C3 carbon, affecting the reactivity of the entire pyrazole ring system.
Reactivity Profile
The compound exhibits a specific reactivity profile based on its structural features:
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The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
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The pyrazole ring can participate in electrophilic aromatic substitution reactions, though the electron-withdrawing effect of the trifluoromethyl group reduces reactivity
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The NH₂ group of the carboxamide can be targeted for further functionalization, similar to what is observed in the synthesis of N-(2-aminoethyl) derivatives
Stability and Degradation Pathways
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Hydrolysis of the carboxamide group under extreme pH conditions
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Oxidative degradation of the pyrazole ring under strong oxidizing conditions
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Thermal decomposition at elevated temperatures
Biological Activity and Applications
Pharmacological Properties
Research on similar pyrazole derivatives suggests that 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide may possess several significant biological activities:
Biological Activity | Evidence Base | Potential Mechanisms |
---|---|---|
Antimicrobial | Observed in structurally similar pyrazoles | Interaction with microbial cell membranes or enzymes |
Anti-inflammatory | Common in trifluoromethyl-substituted heterocycles | Inhibition of inflammatory mediators or enzymes |
Analgesic | Reported for similar pyrazole derivatives | Modulation of pain signaling pathways |
Anticancer | Preliminary studies on related compounds | Potential inhibition of specific enzymes or receptors in cancer cells |
The trifluoromethyl group significantly enhances the compound's interaction with biological targets, potentially increasing its efficacy and bioavailability. The increased lipophilicity conferred by this group facilitates cell membrane penetration, potentially improving the compound's ability to reach intracellular targets.
Structure-Activity Relationships
Studies on pyrazole derivatives with similar structures reveal important structure-activity relationships:
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The position and nature of substituents on the pyrazole ring significantly affect biological activity
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The trifluoromethyl group often enhances potency and metabolic stability
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The carboxamide group can serve as a hydrogen bond donor and acceptor, facilitating interactions with protein targets
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The N1-ethyl substituent influences the compound's orientation in binding pockets of target proteins
Research and Industrial Applications
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide serves as:
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A building block for the synthesis of more complex molecules with targeted biological activities
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A potential intermediate in pharmaceutical development
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A scaffold for creating chemical libraries for drug discovery
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A reference compound for studying the effects of fluorination on molecular properties
Comparative Analysis with Structural Analogs
Related Compounds
Several compounds share structural similarities with 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, offering insights into structure-property relationships:
Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide provide valuable information for its identification and characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In proton NMR (¹H-NMR), characteristic signals would include:
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A triplet for the methyl protons of the ethyl group
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A quartet for the methylene protons of the ethyl group
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A singlet for the C4 proton of the pyrazole ring
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Broad signals for the NH₂ protons of the carboxamide group
In carbon-13 NMR (¹³C-NMR), the trifluoromethyl carbon would appear as a quartet due to C-F coupling, while the carbonyl carbon of the carboxamide would show a distinctive downfield shift.
Infrared Spectroscopy
Characteristic infrared absorption bands would include:
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N-H stretching vibrations from the carboxamide group (3300-3500 cm⁻¹)
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C=O stretching vibration of the carboxamide (1650-1700 cm⁻¹)
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C-F stretching vibrations from the trifluoromethyl group (1000-1350 cm⁻¹)
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Pyrazole ring vibrations (1400-1600 cm⁻¹)
Chromatographic Behavior
The compound's chromatographic behavior would be influenced by its moderate polarity, with the trifluoromethyl group contributing to lipophilicity and the carboxamide group providing hydrogen-bonding interactions with stationary phases.
Future Research Directions and Perspectives
Synthetic Methodologies
Advancements in synthetic approaches could focus on:
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Green chemistry methodologies for more environmentally friendly synthesis
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Flow chemistry techniques for efficient scale-up
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Stereoselective modifications for creating chiral derivatives
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Late-stage functionalization strategies to rapidly generate diverse analogs
Material Science Applications
The unique properties of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives might find applications in:
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Development of functional materials with specific electronic properties
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Creation of self-assembling systems through hydrogen bonding interactions
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Design of sensors for specific analytes
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Component in specialized polymer formulations
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